ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 4-chlorophenyl substituent at the N1 position of the pyrazolopyrimidine core.
- A thioacetamido linker bridging the pyrazolopyrimidine and a benzoate ester moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)16-5-3-4-6-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAQYOBBSZGASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Thioether formation:
Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Core Formation (Pyrazolo[3,4-d]pyrimidine)
The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. A common method involves the cyclization of malononitrile with carbon disulfide (CS₂) and sodium ethoxide to form a thioamide intermediate . Subsequent methylation with dimethyl sulfate yields the methylthio-substituted pyrazolo[3,4-d]pyrimidine . Alternately, phenylhydrazine and ethyl acetoacetate can be cyclized under acidic or basic conditions to form the core.
Key Reagents/Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Thioamide Formation | Malononitrile, CS₂, NaOH | Reflux in ethanol |
| Methylation | Dimethyl sulfate | Ethanol |
| Cyclization | Phenylhydrazine, ethyl acetoacetate | Acidic/basic conditions |
Amidation
The final step involves coupling the thioether intermediate with ethyl benzoate derivatives using carbodiimide coupling agents (e.g., EDCI) and hydroxybenzotriazole (HOBt) as a catalyst . This step forms the acetamido linkage, completing the molecule.
Key Reagents/Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Coupling | EDCI, HOBt | DMF, reflux |
Nucleophilic Substitution (Thioether Formation)
The thioether group is introduced via an SN2 mechanism, where the thiolate ion (from 2-chloroacetamide) displaces the chloride ion from the pyrazolo[3,4-d]pyrimidine core .
Amidation via Carbodiimide Coupling
EDCI activates the carboxyl group of ethyl benzoate, forming an active intermediate that reacts with the amine group of the thioether intermediate to form the amide bond .
Analytical Characterization
The compound is characterized using standard spectroscopic and chromatographic techniques:
Chlorination and Functionalization
Chlorination of the pyrazolo[3,4-d]pyrimidine core with phosphorus oxychloride (POCl₃) generates reactive intermediates for subsequent substitution reactions . This step is critical for introducing the 4-chlorophenyl substituent.
Yield and Purity Optimization
Reported yields for key steps include:
Purification is typically achieved via recrystallization (e.g., ethanol) or column chromatography .
This synthesis protocol highlights the compound’s versatility in medicinal chemistry, with steps optimized for scalability and reproducibility. Further optimization could focus on improving yields in the thioether formation step or exploring alternative coupling reagents for amidation.
Scientific Research Applications
EGFR Inhibition
Recent studies have focused on the design and synthesis of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. These compounds are particularly relevant in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth. Ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate has shown promising results in inhibiting EGFR activity in vitro, suggesting its potential use in treating cancers characterized by EGFR overexpression or mutation .
Anti-inflammatory Properties
Compounds with a pyrazolo[3,4-d]pyrimidine structure have been reported to exhibit anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory diseases .
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in cancer cells. The specific structural modifications present in this compound may enhance its antitumor efficacy compared to other compounds in the same class .
Case Study 1: EGFR Inhibition
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives for their EGFR inhibitory activity, this compound was found to exhibit significant inhibition against EGFR phosphorylation in cancer cell lines. This study highlighted the compound's potential as a targeted therapy for EGFR-positive tumors .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of several pyrazolo derivatives. This compound demonstrated a marked reduction in pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-chlorophenyl group contrasts with fluorophenyl (e.g., ) or morpholinophenyl () analogs, which may influence solubility and target affinity.
- Linker Modifications : The thioacetamido-benzoate linker differs from thiophene-carboxylate () or azidopropyl () groups, affecting metabolic stability and reactivity.
- Synthetic Efficiency : Yields vary significantly (10–89%), with azide-containing derivatives (e.g., 2s, 61%) showing moderate efficiency compared to bromopropyl analogs (2r, 89%) .
Physicochemical and Pharmacological Properties
- Melting Points : Chromen-4-one derivatives (e.g., ) exhibit higher melting points (227–245°C) compared to benzoate esters, likely due to increased rigidity and π-stacking.
- Mass and Stability: The target compound’s molecular weight (estimated ~500–550 g/mol) aligns with analogs like 2q (C₁₆H₁₄N₅O₃S, 364.37 g/mol) and chromenone derivatives (560–599 g/mol) .
- Biological Activity: Pyrazolo[3,4-d]pyrimidines with chromenone moieties () are reported in oncology contexts, while azide-functionalized derivatives () may serve as click chemistry probes.
Key Trends and Implications
Electron-Withdrawing Groups: The 4-chlorophenyl group may enhance electrophilic reactivity compared to electron-donating groups (e.g., morpholino in ).
Ester vs. Azide Functionality : Benzoate esters (target compound, 2q) likely improve membrane permeability, whereas azides (2s) enable bioorthogonal applications .
Biological Activity
Ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article outlines the compound's synthesis, biological mechanisms, and its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Synthesis
The compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The synthesis typically involves the reaction of 4-chlorophenyl derivatives with thioacetamides and benzoic acid derivatives, leading to the formation of this bioactive compound. The structural formula is represented as follows:
Antitumor Activity
This compound demonstrates significant antitumor activity through various mechanisms:
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their ability to inhibit eukaryotic protein kinases. This action disrupts critical signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapies .
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, an analog demonstrated an IC50 value of 1.74 µM against MCF-7 cells .
Antimicrobial Activity
Recent studies have also highlighted the potential antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives:
- Targeting Bacterial Pathogens : The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This dual activity suggests its potential use in treating infections in cancer patients who are often immunocompromised .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .
- Interaction with Receptors : The structural components allow binding to specific molecular targets, potentially modifying enzyme activities or receptor functions involved in tumor growth and survival .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate, and how are intermediates characterized?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, α-chloroacetamide derivatives react with pyrazolo[3,4-d]pyrimidin-4-one scaffolds under reflux in dry DMF with anhydrous potassium carbonate as a base. Intermediates are characterized using H/C NMR, HPLC (using ammonium acetate buffer, pH 6.5), and mass spectrometry .
Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?
- Methodology :
- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and acetamido protons (δ 2.8–3.2 ppm).
- X-ray crystallography : Resolves ambiguity in regiochemistry of pyrazolo[3,4-d]pyrimidine derivatives (e.g., C–S bond orientation) .
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (70:30) to assess purity (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste disposal : Separate halogenated waste (e.g., chlorophenyl groups) and transfer to licensed hazardous waste facilities .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thioacetamido linkage?
- Methodology :
-
Solvent screening : Compare DMF, DMSO, and acetonitrile for reaction efficiency (DMF typically yields >75% due to polar aprotic properties) .
-
Catalyst optimization : Test KCO, NaH, or DBU; KCO is preferred for minimal side reactions .
-
Design of Experiments (DoE) : Use fractional factorial designs to assess temperature (80–120°C), time (4–12 h), and molar ratios (1:1 to 1:2.5) .
Condition Optimal Range Yield (%) Purity (%) Solvent DMF 78 98 Temperature 100°C 82 97 Base KCO 85 99
Q. How can structural contradictions in pyrazolo[3,4-d]pyrimidine derivatives be resolved during crystallographic analysis?
- Methodology :
- Single-crystal X-ray diffraction : Resolves ambiguities in bond angles (e.g., C–S–C vs. S–C–N configurations). For example, C–S bond lengths in similar compounds range from 1.75–1.82 Å .
- DFT calculations : Compare experimental and theoretical bond distances to validate crystallographic data .
Q. What strategies are effective for evaluating the biological activity of this compound in kinase inhibition assays?
- Methodology :
- In vitro kinase profiling : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR) at 10 μM concentration.
- Dose-response curves : Calculate IC values using GraphPad Prism (e.g., IC = 0.8 μM for JAK2 inhibition) .
- Molecular docking : Simulate binding poses with PyMOL (e.g., hydrogen bonding with pyrimidine N3 and kinase active sites) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Reproducibility checks : Verify stoichiometry (e.g., 1:1.2 molar ratio of pyrazolo[3,4-d]pyrimidin-4-one to α-chloroacetamide) and solvent purity (e.g., anhydrous DMF vs. technical grade) .
- Side-product identification : Use LC-MS to detect hydrolyzed byproducts (e.g., free thiols or benzoic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
